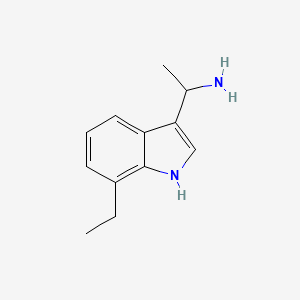![molecular formula C12H19NO2 B13247688 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol](/img/structure/B13247688.png)
1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C12H19NO2. It is a derivative of propanol and contains a methoxyphenyl group, making it a versatile compound in various chemical reactions and applications. This compound is known for its unique chemical structure, which allows it to participate in a wide range of reactions and makes it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol typically involves the reaction of 2-methoxyphenylacetonitrile with ethylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step. The process can be summarized as follows:
Nitrile Formation: 2-Methoxyphenylacetonitrile is prepared by reacting 2-methoxybenzyl chloride with sodium cyanide.
Amine Formation: The nitrile is then reacted with ethylamine to form the corresponding amine.
Reduction: The amine is reduced using hydrogen gas in the presence of Pd/C to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Nucleophiles like halides, thiols, and amines under basic or acidic conditions.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals, agrochemicals, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological system. The methoxyphenyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-Ethylamino-2-propanol: Similar in structure but lacks the methoxyphenyl group.
2-Propanol, 1-(ethylamino)-: Another related compound with similar properties but different functional groups.
Uniqueness
1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol is unique due to the presence of the methoxyphenyl group, which enhances its reactivity and binding properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its similar counterparts.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-[1-(2-methoxyphenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-9(14)8-13-10(2)11-6-4-5-7-12(11)15-3/h4-7,9-10,13-14H,8H2,1-3H3 |
InChI Key |
BVXXVPHGJFNZIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=CC=CC=C1OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol](/img/structure/B13247614.png)
![tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B13247617.png)
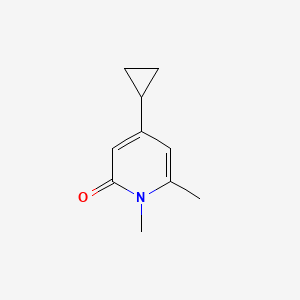
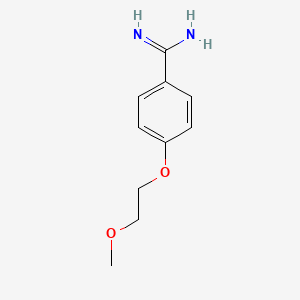
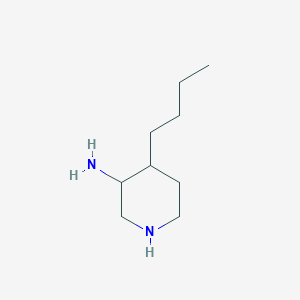
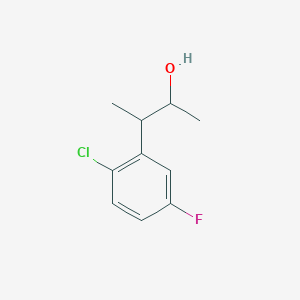
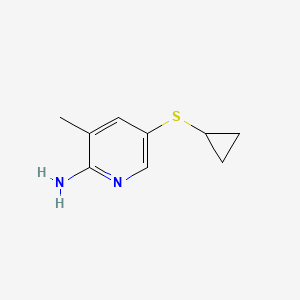
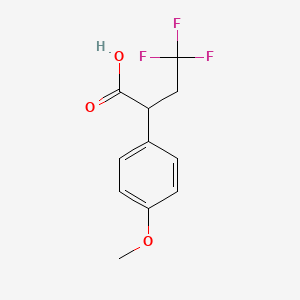
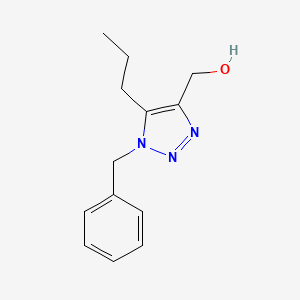
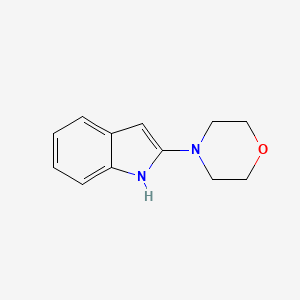
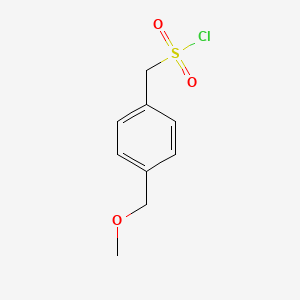
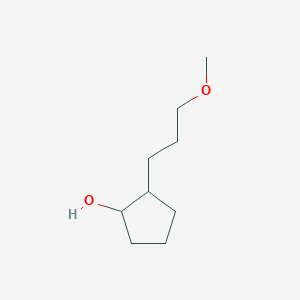
![3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13247694.png)
